![molecular formula C20H24N2O3S B3987704 3-(2-amino-2-oxoethoxy)-N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B3987704.png)
3-(2-amino-2-oxoethoxy)-N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]benzamide
Descripción general
Descripción
3-(2-amino-2-oxoethoxy)-N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]benzamide, also known as CP-544326, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-(2-amino-2-oxoethoxy)-N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]benzamide acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the binding of dopamine to this receptor, this compound reduces the activity of the mesolimbic dopamine pathway, which is involved in reward processing, motivation, and addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the release of dopamine in the nucleus accumbens, a key region of the mesolimbic system, and decreases the activity of dopaminergic neurons in the ventral tegmental area. This compound also reduces the expression of c-fos, a marker of neuronal activation, in the nucleus accumbens and prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-amino-2-oxoethoxy)-N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]benzamide has several advantages for laboratory experiments. It is highly selective for the dopamine D3 receptor, which allows for specific targeting of this receptor in preclinical studies. This compound also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which makes it suitable for in vivo studies.
One limitation of this compound is its relatively low potency compared to other D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms. Additionally, the use of this compound in laboratory experiments may be limited by its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on 3-(2-amino-2-oxoethoxy)-N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]benzamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease. This compound may also have applications in cancer therapy, either alone or in combination with other anticancer agents.
Another potential direction for research is the development of more potent and selective D3 receptor antagonists. This may involve the modification of the chemical structure of this compound or the identification of new compounds that target the D3 receptor.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It acts as a competitive antagonist of the dopamine D3 receptor and has several biochemical and physiological effects in preclinical studies. While it has several advantages for laboratory experiments, its relatively low potency and high cost may limit its effectiveness in certain experimental paradigms. There are several potential future directions for research on this compound, including its potential therapeutic applications and the development of more potent and selective D3 receptor antagonists.
Aplicaciones Científicas De Investigación
3-(2-amino-2-oxoethoxy)-N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]benzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(2-amino-2-oxoethoxy)-N-cyclopentyl-N-[(5-methylthiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-9-10-18(26-14)12-22(16-6-2-3-7-16)20(24)15-5-4-8-17(11-15)25-13-19(21)23/h4-5,8-11,16H,2-3,6-7,12-13H2,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCEVRHNANAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(C2CCCC2)C(=O)C3=CC(=CC=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987623.png)
![N-(4-nitrophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3987627.png)
![ethyl 2-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987632.png)
![N-{2-[4-phenyl-5-(tetrahydrofuran-3-yl)-1H-imidazol-1-yl]ethyl}aniline](/img/structure/B3987639.png)
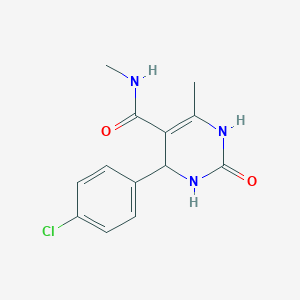
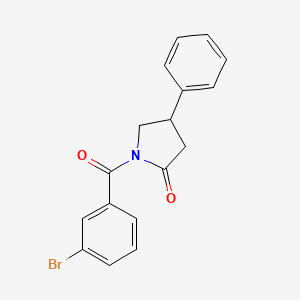
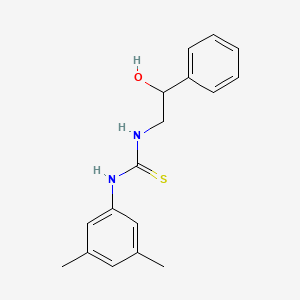
![6-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3987661.png)
![4-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987664.png)
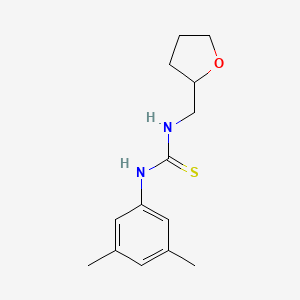
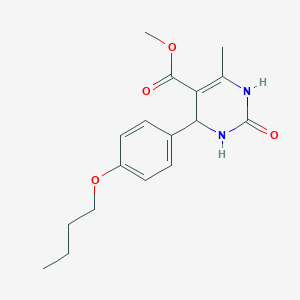
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3987674.png)
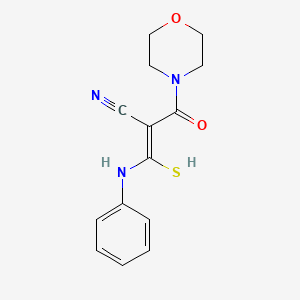
![1-naphthyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3987685.png)